molecular formula C10H8F3N5O2 B3160805 methyl 1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazole-4-carboxylate CAS No. 866149-12-4

methyl 1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B3160805
CAS No.: 866149-12-4
M. Wt: 287.2 g/mol
InChI Key: WQJWOYKTLCSCJF-UHFFFAOYSA-N
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Description

Methyl 1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazole-4-carboxylate (CAS: 866149-12-4) is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group and a trifluoromethyl group at positions 4 and 6, respectively. This pyrimidinyl moiety is linked to a 1,2,3-triazole ring bearing a methyl ester at position 2. The molecular formula is C₁₁H₁₀F₃N₅O₂, with a molecular weight of 287.20 g/mol . Its structure combines electron-withdrawing (trifluoromethyl) and electron-donating (methyl) substituents, which influence its chemical reactivity and physical properties.

Properties

IUPAC Name

methyl 1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N5O2/c1-5-3-7(10(11,12)13)15-9(14-5)18-4-6(16-17-18)8(19)20-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJWOYKTLCSCJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C=C(N=N2)C(=O)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001128057
Record name Methyl 1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001128057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866149-12-4
Record name Methyl 1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866149-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001128057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazole-4-carboxylate (CAS No. 866149-12-4) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

  • Molecular Formula : C10H8F3N5O2
  • Molecular Weight : 287.2 g/mol
  • Structure : The compound features a triazole ring and a pyrimidine moiety, which are significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of anticancer properties, antimicrobial effects, and enzyme inhibition.

Anticancer Activity

Numerous studies have highlighted the antiproliferative effects of triazole derivatives against various cancer cell lines. For instance, compounds structurally related to this compound have shown significant inhibition of cancer cell growth:

  • In vitro Studies : A study reported that triazole derivatives exhibited IC50 values as low as 46 nM against MCF-7 human breast tumor cells . This suggests that this compound may possess similar or enhanced activity due to its structural characteristics.

Antimicrobial Activity

Triazole compounds are known for their broad-spectrum antimicrobial properties. Research indicates that derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi .

Enzyme Inhibition

The compound has also been studied for its potential to inhibit specific enzymes. For example, some triazole analogs demonstrated moderate inhibition of carbonic anhydrase-II, which is relevant in cancer therapy and other diseases .

The mechanisms underlying the biological activities of this compound can be attributed to its ability to interfere with cellular processes:

  • Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This effect is critical as it disrupts mitotic spindle formation during cell division .

Case Studies and Research Findings

A selection of studies provides insight into the biological efficacy of related compounds:

StudyCompoundTargetIC50 ValueFindings
Triazole DerivativeMCF-7 Cells46 nMSignificant antiproliferative activity
Triazole SeriesBacterial StrainsVariesBroad-spectrum antimicrobial activity
Triazole AnalogCarbonic Anhydrase-IIModeratePotential enzyme inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

Methyl 5-hexyl-1-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazole-4-carboxylate (CAS: 861210-45-9)
  • Structure : Differs by a hexyl chain at position 5 of the triazole and a phenyl group at position 4 of the pyrimidine.
  • Molecular Formula : C₂₁H₂₂F₃N₅O₂ (MW: 433.43 g/mol) .
  • The phenyl group on the pyrimidine introduces steric bulk and π-π stacking capabilities, which may affect binding interactions in catalytic or inhibitory roles.
Methyl 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate (CAS: 217448-86-7)
  • Structure : Replaces the pyrimidinyl group with a 2,6-difluorobenzyl substituent.
  • Impact of Substituents :
    • Fluorine atoms enhance electronegativity and metabolic stability compared to the trifluoromethyl group .
    • The benzyl group may alter solubility and crystallinity due to reduced polar surface area.

Functional Group Modifications: Ester vs. Ketone

(4-Fluorophenyl){1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone (CAS: 861211-62-3)
  • Structure : Replaces the methyl ester with a 4-fluorophenyl ketone.
  • Molecular Formula : C₁₅H₉F₄N₅O (MW: 351.27 g/mol) .
  • The fluorophenyl moiety adds electron-withdrawing effects, which could stabilize the molecule in acidic environments.
2-Furyl{1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone (CAS: 861211-58-7)
  • Structure : Features a furyl ketone instead of the ester.
  • Molecular Formula : C₁₃H₈F₃N₅O₂ (MW: 323.24 g/mol) .
  • Impact of Functional Group :
    • The furyl group introduces oxygen-based hydrogen bonding capacity, which may enhance interactions with biological targets.
    • Reduced molecular weight compared to the fluorophenyl analog suggests differences in pharmacokinetic profiles.

Pyrimidine Core Modifications

{1-[4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}(2-naphthyl)methanone
  • Structure : Retains the pyrimidinyl group but substitutes the ester with a naphthyl ketone.
  • Increased steric bulk may reduce solubility compared to smaller aryl groups.

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) CAS Number Key Substituents
Target Compound C₁₁H₁₀F₃N₅O₂ 287.20 866149-12-4 Pyrimidine (4-methyl, 6-CF₃); triazole (4-methyl ester)
Methyl 5-hexyl-1-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-triazole-4-carboxylate C₂₁H₂₂F₃N₅O₂ 433.43 861210-45-9 Pyrimidine (4-phenyl, 6-CF₃); triazole (5-hexyl, 4-methyl ester)
(4-Fluorophenyl){1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-triazol-4-yl}methanone C₁₅H₉F₄N₅O 351.27 861211-62-3 Pyrimidine (4-methyl, 6-CF₃); triazole (4-(4-fluorophenyl)ketone)
Methyl 1-(2,6-difluorobenzyl)-1H-triazole-4-carboxylate C₁₂H₁₀F₂N₃O₂ 275.22 217448-86-7 Benzyl (2,6-difluoro); triazole (4-methyl ester)

Research Findings and Implications

  • Electronic Effects : The trifluoromethyl group in the target compound enhances electron-withdrawing properties, stabilizing the pyrimidine ring against nucleophilic attack compared to phenyl or alkyl substituents .
  • Biological Relevance: Analogs with extended alkyl chains (e.g., hexyl) show increased lipophilicity, which correlates with improved penetration in non-polar environments, as seen in corrosion inhibitors .
  • Crystallographic Analysis : Tools like SHELXL and WinGX are critical for resolving how substituents influence molecular packing. For instance, steric bulk from naphthyl groups may lead to less dense crystal lattices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazole-4-carboxylate

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